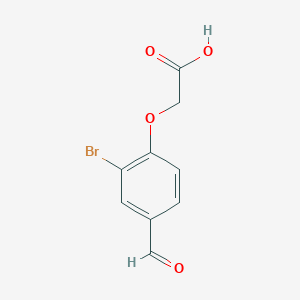

2-(2-Bromo-4-formylphenoxy)acetic acid

Description

2-(2-Bromo-4-formylphenoxy)acetic acid (CAS: 428838-49-7) is a brominated aromatic compound featuring a formyl group at the 4-position and an acetic acid moiety linked via an ether bond at the 2-position of the phenyl ring. Its molecular formula is C₉H₇BrO₄, with a molecular weight of 275.06 g/mol. The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the construction of complex molecules such as natural products or bioactive agents. Its reactive formyl group enables further functionalization, including condensation or reduction reactions, making it a versatile building block .

Properties

IUPAC Name |

2-(2-bromo-4-formylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUJGPKJZJCFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2-Bromo-4-formylphenoxy)acetic acid typically involves the bromination of 4-formylphenoxyacetic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods:

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(2-Bromo-4-formylphenoxy)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2-Bromo-4-formylphenoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromo and formyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The structural and electronic characteristics of 2-(2-bromo-4-formylphenoxy)acetic acid are influenced by the positions and nature of its substituents. Below is a comparison with key analogs:

Table 1: Structural Comparison of Brominated Phenoxyacetic Acid Derivatives

Key Observations :

- Substituent Effects: The formyl group (CHO) is a strong electron-withdrawing group (EWG), which increases the acidity of the phenolic hydroxyl group and polarizes the aromatic ring. In contrast, methoxy groups (OCH₃) are electron-donating, leading to reduced ring polarization . The position of substituents significantly impacts electronic distribution. For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, the bromine at position 3 creates a larger C–C–C bond angle (121.5°) compared to the methoxy group (118.2°) due to its electron-withdrawing nature . The acetic acid side chain introduces hydrogen-bonding capacity, influencing crystal packing. For instance, 2-(3-bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif) .

Table 2: Crystallographic Data

This compound :

Williamson Ether Synthesis: Reaction of 2-bromo-4-formylphenol with chloroacetic acid under basic conditions .

Bromination/Formylation: Bromination of 4-formylphenoxyacetic acid or formylation of a pre-brominated intermediate .

2-(3-Bromo-4-methoxyphenyl)acetic Acid :

Synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (84% yield) .

2-(4-Bromo-2-methoxyphenyl)acetic Acid :

Prepared similarly via bromination of 2-methoxyphenylacetic acid, with the methoxy group directing bromine to the para position .

Physicochemical Properties

- Solubility : The formyl derivative is less soluble in polar solvents (e.g., water) compared to methoxy analogs due to reduced hydrogen-bonding capacity.

- Melting Points: 2-(3-Bromo-4-methoxyphenyl)acetic acid: 386.3–387.2 K .

Biological Activity

2-(2-Bromo-4-formylphenoxy)acetic acid is a synthetic compound that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological mechanisms, research findings, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromine atom and a formyl group attached to a phenoxyacetic acid backbone, which contributes to its unique chemical reactivity and biological activity. The presence of the bromine atom enhances lipophilicity, potentially affecting its interaction with biological membranes.

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. Additionally, the halogen atoms (bromine) may participate in halogen bonding, further influencing its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This property highlights its potential as a therapeutic agent against various cancers .

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use in treating bacterial infections.

- Anticancer Mechanism Exploration : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis, characterized by increased caspase-3 activity and DNA fragmentation. Molecular docking studies indicated strong binding affinity to key regulatory proteins involved in cell survival pathways .

Safety Profile and Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies indicate that this compound exhibits low toxicity in mammalian models, with no significant adverse effects observed at therapeutic doses. Further investigations are ongoing to evaluate long-term safety and potential side effects associated with chronic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.